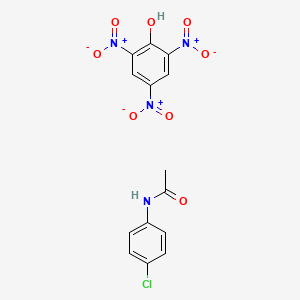
N-(4-chlorophenyl)acetamide;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)acetamide: and 2,4,6-trinitrophenol are two distinct chemical compounds. . It is a derivative of acetanilide where the hydrogen atom in the para position of the phenyl ring is replaced by a chlorine atom. It is a nitroaromatic compound and has been used historically as an explosive and antiseptic .
Vorbereitungsmethoden
N-(4-chlorophenyl)acetamide: can be synthesized through the acetylation of 4-chloroaniline with acetic anhydride . The reaction typically involves heating 4-chloroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The product is then purified through recrystallization.
2,4,6-trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction involves multiple steps of nitration, where phenol is first converted to 2-nitrophenol, then to 2,4-dinitrophenol, and finally to 2,4,6-trinitrophenol. The product is purified by crystallization.
Analyse Chemischer Reaktionen
N-(4-chlorophenyl)acetamide: undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form amines.
2,4,6-trinitrophenol: undergoes:
Reduction Reactions: It can be reduced to form picramic acid.
Substitution Reactions: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)acetamide: is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Analytical Chemistry: As an internal standard in high-performance liquid chromatography (HPLC) methods.
2,4,6-trinitrophenol: is used in:
Explosives: Due to its high explosive power.
Antiseptics: Historically used as an antiseptic.
Wirkmechanismus
N-(4-chlorophenyl)acetamide: exerts its effects through:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
2,4,6-trinitrophenol: acts by:
Oxidative Stress: It induces oxidative stress in cells, leading to cell damage.
Vergleich Mit ähnlichen Verbindungen
N-(4-chlorophenyl)acetamide: is similar to other acetanilide derivatives such as:
N-(4-nitrophenyl)acetamide: Differing by the presence of a nitro group instead of a chlorine atom.
N-(4-fluorophenyl)acetamide: Differing by the presence of a fluorine atom instead of a chlorine atom.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds such as:
2,4-dinitrophenol: Differing by having one less nitro group.
2-nitrophenol: Differing by having two less nitro groups.
Eigenschaften
CAS-Nummer |
114069-77-1 |
|---|---|
Molekularformel |
C14H11ClN4O8 |
Molekulargewicht |
398.71 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H8ClNO.C6H3N3O7/c1-6(11)10-8-4-2-7(9)3-5-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,1H3,(H,10,11);1-2,10H |
InChI-Schlüssel |
JODZQSIGSNCMGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
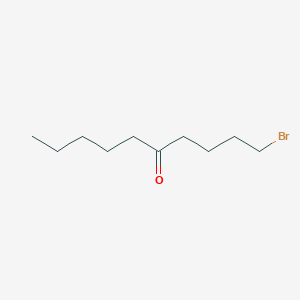

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
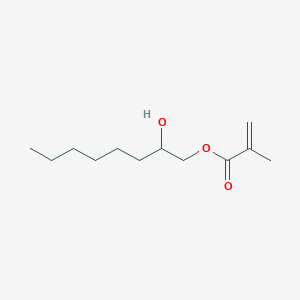
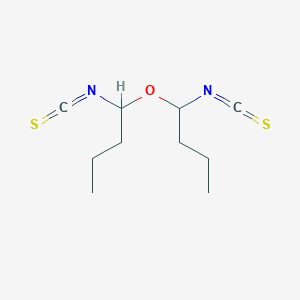
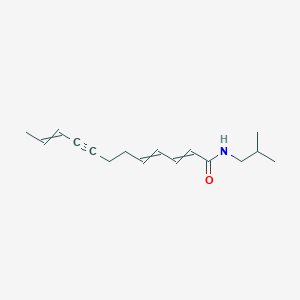
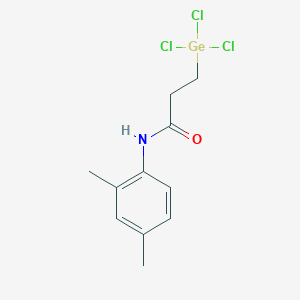
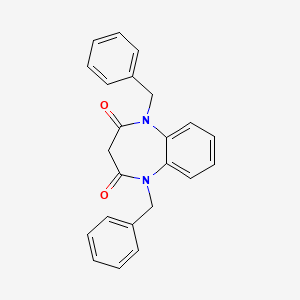
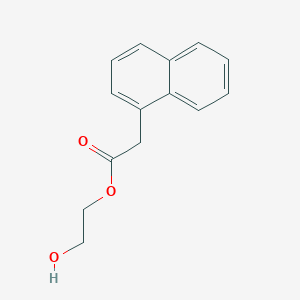
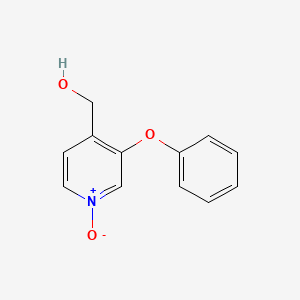
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)
